molecular formula C13H17ClN2O2S B2693432 2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride CAS No. 858009-37-7

2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride

Cat. No.: B2693432
CAS No.: 858009-37-7
M. Wt: 300.80 g/mol
InChI Key: GSPNCKDFVXKVFE-UHFFFAOYSA-N
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Description

2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethanamine group. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.

Scientific Research Applications

2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid
  • 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

Uniqueness

2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethanamine group

This compound’s unique structure and properties make it a valuable subject of study in the quest for new therapeutic agents and industrial applications.

Properties

CAS No.

858009-37-7

Molecular Formula

C13H17ClN2O2S

Molecular Weight

300.80 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethanamine;hydrochloride

InChI

InChI=1S/C13H16N2O2S.ClH/c1-16-11-4-3-9(7-12(11)17-2)13-15-10(5-6-14)8-18-13;/h3-4,7-8H,5-6,14H2,1-2H3;1H

InChI Key

GSPNCKDFVXKVFE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCN)OC.Cl.Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCN)OC.Cl

solubility

not available

Origin of Product

United States

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